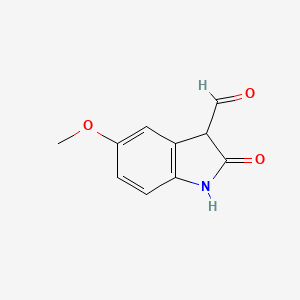
5-甲氧基-2-氧代吲哚啉-3-甲醛
描述
5-Methoxy-2-oxoindoline-3-carbaldehyde is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol. It is a derivative of indole, a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group (-OCH3) at the 5-position, a keto group (=O) at the 2-position, and a formyl group (-CHO) at the 3-position of the indoline ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-Methoxy-2-oxoindoline-3-carbaldehyde typically begins with indole or its derivatives as starting materials.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using continuous flow processes to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different structural isomers.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indoline ring.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution Reagents: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as 5-methoxy-2-oxoindoline-3-carboxylic acid.
Reduction Products: Reduced derivatives such as 5-methoxy-2-hydroxyindoline-3-carbaldehyde.
Substitution Products: Substituted derivatives with different functional groups at various positions on the indoline ring.
科学研究应用
Chemistry: 5-Methoxy-2-oxoindoline-3-carbaldehyde is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It is investigated for its therapeutic potential in various diseases, including its role as a precursor in the synthesis of pharmaceuticals. Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
作用机制
The mechanism of action of these compounds often involves interactions with various enzymes and receptors in the body, leading to changes in cellular signaling pathways. The exact targets and modes of action can vary widely depending on the specific structure of the compound .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary depending on their specific structures. Factors such as the compound’s solubility, stability, and permeability can influence its bioavailability .
The action of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy .
生化分析
Biochemical Properties
5-Methoxy-2-oxoindoline-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential interactions with enzymes involved in metabolic pathways, where it may act as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their activity.
Cellular Effects
The effects of 5-Methoxy-2-oxoindoline-3-carbaldehyde on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, 5-Methoxy-2-oxoindoline-3-carbaldehyde can impact cell signaling pathways by interacting with signaling proteins, thereby altering the downstream effects on cellular processes.
Molecular Mechanism
At the molecular level, 5-Methoxy-2-oxoindoline-3-carbaldehyde exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, influencing their activity . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, 5-Methoxy-2-oxoindoline-3-carbaldehyde can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-2-oxoindoline-3-carbaldehyde can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that 5-Methoxy-2-oxoindoline-3-carbaldehyde can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Methoxy-2-oxoindoline-3-carbaldehyde vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Additionally, high doses of 5-Methoxy-2-oxoindoline-3-carbaldehyde can lead to toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
5-Methoxy-2-oxoindoline-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors . It can influence metabolic flux and the levels of specific metabolites by modulating the activity of enzymes involved in these pathways. For example, it may inhibit or activate enzymes that play a role in the synthesis or degradation of key metabolites, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of 5-Methoxy-2-oxoindoline-3-carbaldehyde within cells and tissues are critical for its activity . This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of 5-Methoxy-2-oxoindoline-3-carbaldehyde can affect its overall activity and function, as it needs to reach its target sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of 5-Methoxy-2-oxoindoline-3-carbaldehyde is essential for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 5-Methoxy-2-oxoindoline-3-carbaldehyde can influence its interactions with biomolecules and its overall activity, as it needs to be in the right place at the right time to exert its effects.
相似化合物的比较
Indole-3-carbaldehyde: Similar structure but lacks the methoxy and keto groups.
5-Methoxyindole-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of the formyl group.
2-Oxoindoline-3-carbaldehyde: Similar structure but lacks the methoxy group.
Uniqueness: 5-Methoxy-2-oxoindoline-3-carbaldehyde is unique due to the presence of both the methoxy and keto groups, which contribute to its distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of 5-Methoxy-2-oxoindoline-3-carbaldehyde, its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
5-methoxy-2-oxo-1,3-dihydroindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-12)10(13)11-9/h2-5,8H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQUAIXBELNELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672516 | |
| Record name | 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52508-88-0 | |
| Record name | 2,3-Dihydro-5-methoxy-2-oxo-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52508-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1487392.png)
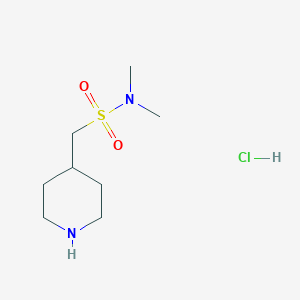

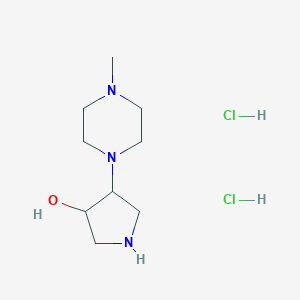
![7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487399.png)

![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)

![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)
![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)
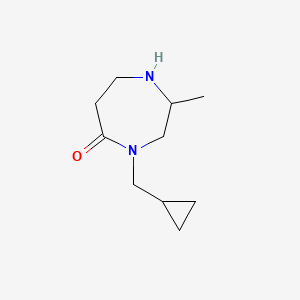
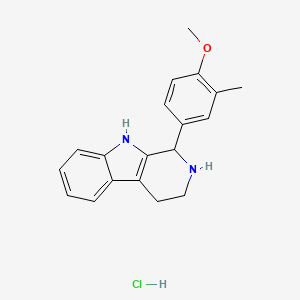
![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)
![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)
